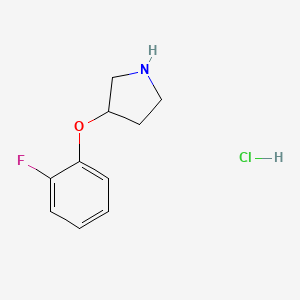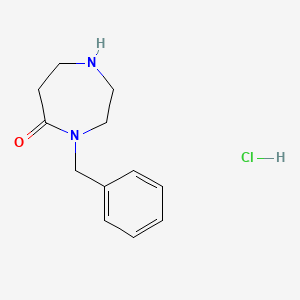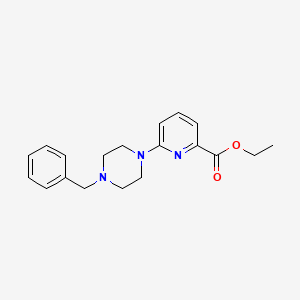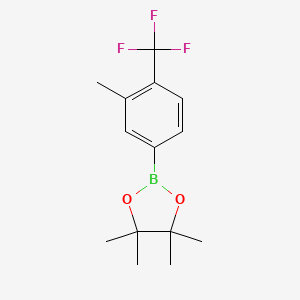
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (TMT-3M-TFP) is a member of the boron-containing family of compounds known as boron dioxides. This compound is a white crystalline solid with a melting point of 80°C and a boiling point of 193°C. It is insoluble in water, but soluble in organic solvents. TMT-3M-TFP is a versatile compound with applications in organic synthesis, biochemistry, and drug discovery.
Applications De Recherche Scientifique
Inhibitory Activity Against Serine Proteases
Compounds including 4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been studied for their inhibitory activity against serine proteases such as thrombin. This application is significant in understanding and potentially controlling processes involving these enzymes (Spencer et al., 2002).
Synthesis of Novel Stilbene Derivatives
Research has been conducted on synthesizing novel derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, such as boron-containing stilbene derivatives. These derivatives have potential applications in new material synthesis for technologies like Liquid Crystal Displays and as therapeutic agents for Neurodegenerative diseases (Das et al., 2015).
Detection of Hydrogen Peroxide in Living Cells
A derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, specifically 4-PYB, has been used to detect H2O2 in living cells. This application is vital in biological and medical research, particularly in understanding cellular processes involving hydrogen peroxide (Nie et al., 2020).
Creation of Enhanced Brightness Emission-Tuned Nanoparticles
The compound has been used in the synthesis of heterodisubstituted polyfluorenes. These materials are crucial in creating nanoparticles with high fluorescence emission, which have applications in imaging and sensing technologies (Fischer et al., 2013).
Precision Synthesis of Polyfluorenes
Research has shown the effectiveness of using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives in the precision synthesis of polyfluorenes. This application is essential in the field of organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-8-10(6-7-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZFERAXRCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



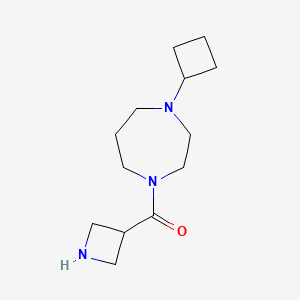

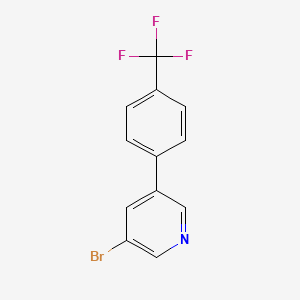
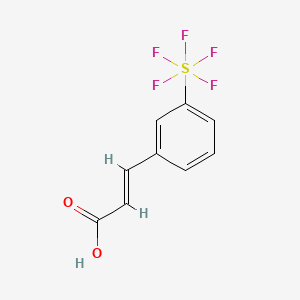

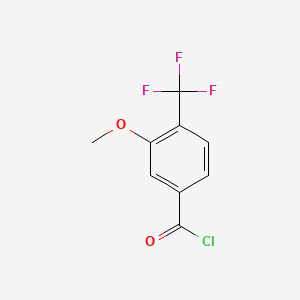
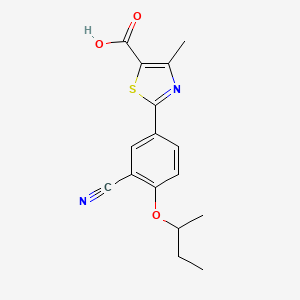
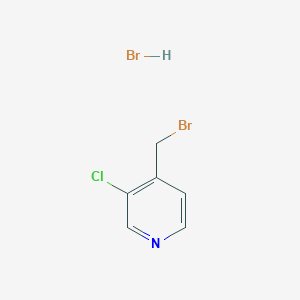
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
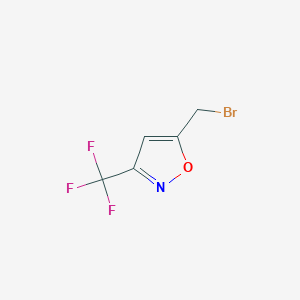
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
